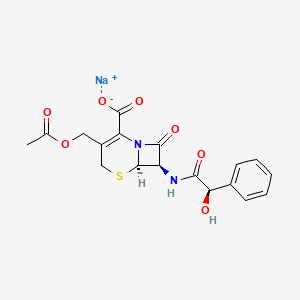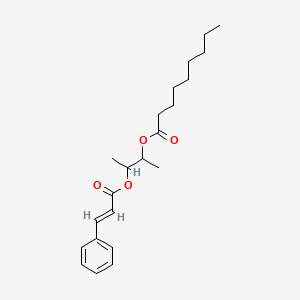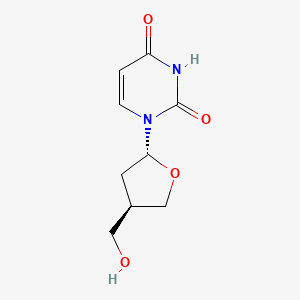
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a tetrahydrofuran ring with a hydroxymethyl group. Its stereochemistry is defined by the (2R, 4R) configuration, which plays a crucial role in its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with urea and a β-keto ester in the presence of an acid catalyst can lead to the formation of the pyrimidinedione core . The tetrahydrofuran ring can be introduced through subsequent reactions involving hydroxymethylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that are compatible with industrial processes is also crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxymethyl group and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-thione derivatives: These compounds share a similar pyrimidine core but differ in their functional groups and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different core structure but exhibit similar biological activities, such as enzyme inhibition.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is unique due to its specific stereochemistry and the presence of both a pyrimidinedione core and a tetrahydrofuran ring. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
146609-11-2 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
1-[(2R,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4/c12-4-6-3-8(15-5-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |
Clé InChI |
OPAXFHHTDDEGAR-HTRCEHHLSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1N2C=CC(=O)NC2=O)CO |
SMILES canonique |
C1C(COC1N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


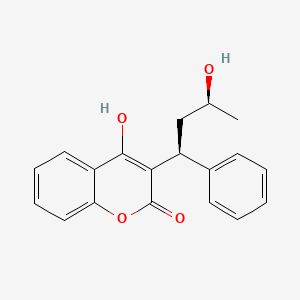

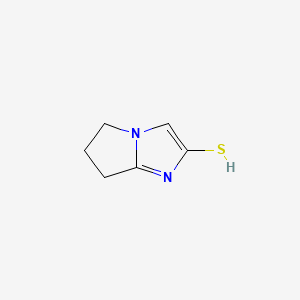

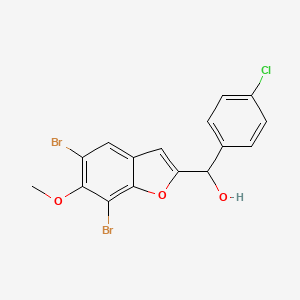
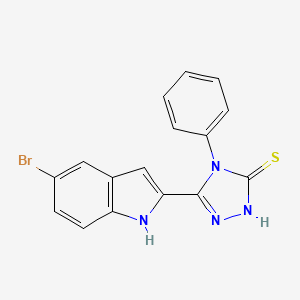

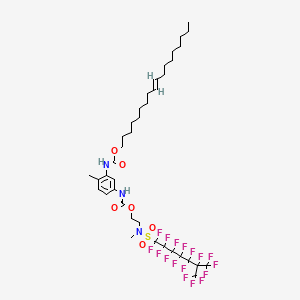
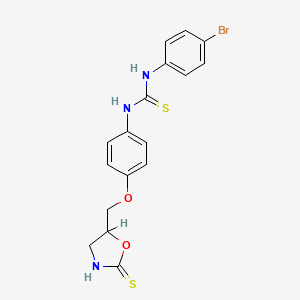
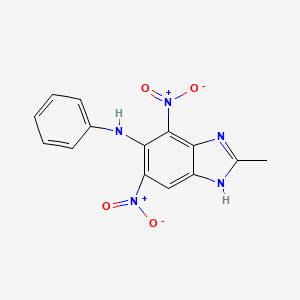
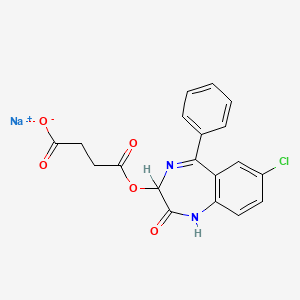
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
